molecular formula C18H14N6S B276250 5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile

Cat. No. B276250
M. Wt: 346.4 g/mol
InChI Key: HEYMGFDFZKXSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of specific enzymes that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile in lab experiments include its unique properties, such as its anticancer and neuroprotective effects. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and work with it.

Future Directions

There are several future directions for research involving 5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. These include:
1. Further investigation into the mechanisms of action of this compound and its effects on various cellular processes.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation into the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders.
4. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Investigation into the potential use of this compound as a diagnostic tool for the early detection of certain diseases.
In conclusion, 5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a promising compound that has potential applications in various fields of scientific research. Its unique properties and mechanisms of action make it a promising candidate for use in the development of novel therapies for various diseases. Further research is needed to fully explore the potential of this compound.

Synthesis Methods

The synthesis of 5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves a multistep process. The initial step involves the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with 2-aminothiophene to form 6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl)acetyl chloride. The final step involves the reaction of this intermediate with 5-amino-1H-pyrazole-4-carbonitrile to form the desired compound.

Scientific Research Applications

5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been found to exhibit promising applications in scientific research. It has been shown to possess anticancer properties and can be used in the development of novel cancer therapies. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H14N6S

Molecular Weight

346.4 g/mol

IUPAC Name

5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C18H14N6S/c1-10-3-11(2)5-12(4-10)15-6-14-16(25-15)18(22-9-21-14)24-17(20)13(7-19)8-23-24/h3-6,8-9H,20H2,1-2H3

InChI Key

HEYMGFDFZKXSBQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=CC3=C(S2)C(=NC=N3)N4C(=C(C=N4)C#N)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC3=C(S2)C(=NC=N3)N4C(=C(C=N4)C#N)N)C

Origin of Product

United States

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